molecular formula C14H14N2O3 B11771141 3-(6,7-Dimethoxy-4-oxoquinolin-1(4H)-yl)propanenitrile

3-(6,7-Dimethoxy-4-oxoquinolin-1(4H)-yl)propanenitrile

Cat. No.: B11771141
M. Wt: 258.27 g/mol
InChI Key: SYDDCQRTLOHYJC-UHFFFAOYSA-N
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Description

3-(6,7-Dimethoxy-4-oxoquinolin-1(4H)-yl)propanenitrile is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,7-Dimethoxy-4-oxoquinolin-1(4H)-yl)propanenitrile typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Dimethoxy Groups: Methoxylation of the quinoline core can be achieved using methanol and a suitable catalyst.

    Formation of the Propanenitrile Side Chain: The propanenitrile side chain can be introduced through a nucleophilic substitution reaction using a suitable nitrile precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(6,7-Dimethoxy-4-oxoquinolin-1(4H)-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(6,7-Dimethoxy-4-oxoquinolin-1(4H)-yl)propanenitrile would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    6,7-Dimethoxyquinoline: Lacks the propanenitrile side chain.

    4-Oxoquinoline: Lacks the dimethoxy groups and the propanenitrile side chain.

Uniqueness

3-(6,7-Dimethoxy-4-oxoquinolin-1(4H)-yl)propanenitrile is unique due to the presence of both the dimethoxy groups and the propanenitrile side chain, which can impart distinct chemical and biological properties compared to its simpler analogs.

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

3-(6,7-dimethoxy-4-oxoquinolin-1-yl)propanenitrile

InChI

InChI=1S/C14H14N2O3/c1-18-13-8-10-11(9-14(13)19-2)16(6-3-5-15)7-4-12(10)17/h4,7-9H,3,6H2,1-2H3

InChI Key

SYDDCQRTLOHYJC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C=CN2CCC#N)OC

Origin of Product

United States

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